

Application Notes and Protocols: Antroquinonol for Metastatic Pancreatic Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antroquinonol

Cat. No.: B1665121

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical and preclinical data on **Antroquinonol** for the treatment of metastatic pancreatic cancer. The information is intended to guide further research and development of this novel therapeutic agent.

Introduction

Antroquinonol is a novel small molecule drug that has demonstrated promising anti-cancer activities.^[1] It is currently under investigation as a potential treatment for various malignancies, including metastatic pancreatic cancer.^[2] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have granted Orphan Drug Designation to **Antroquinonol** for the treatment of pancreatic cancer.^[1] This document summarizes the available data from a key Phase I/II clinical trial and preclinical studies.

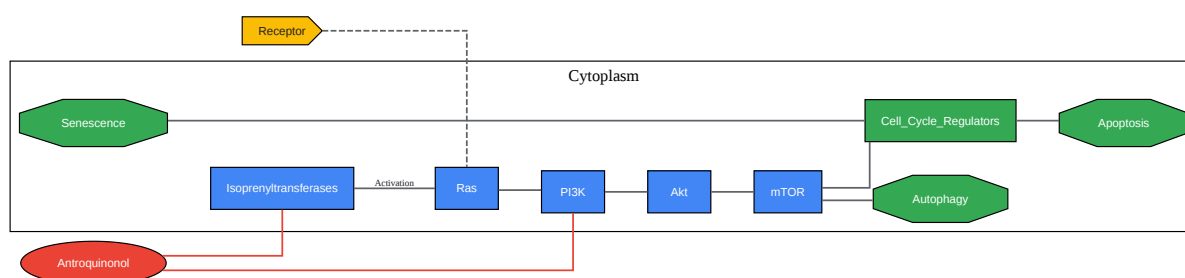
Mechanism of Action

Preclinical studies have elucidated that **Antroquinonol** exerts its anti-cancer effects through the modulation of several key signaling pathways implicated in pancreatic cancer pathogenesis. The primary mechanisms include:

- **Inhibition of the PI3K/Akt/mTOR Pathway:** **Antroquinonol** has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade.^{[1][3]} This pathway is crucial for cell growth, proliferation, and survival. By blocking

this pathway, **Antroquinonol** can induce G1 cell cycle arrest and ultimately lead to apoptosis in pancreatic cancer cells.

- **Inhibition of Ras and Rho Signaling:** **Antroquinonol** has been found to inhibit the activity of Ras and Rho small GTP-binding proteins. It achieves this by inhibiting protein isoprenyltransferases, such as farnesyltransferase and geranylgeranyltransferase-I, which are essential for the activation of these signaling proteins. Given that over 90% of pancreatic adenocarcinomas harbor activating mutations in the KRAS gene, this represents a significant therapeutic target.
- **Induction of Apoptosis, Autophagy, and Senescence:** Through its effects on the aforementioned signaling pathways, **Antroquinonol** promotes cancer cell death through multiple mechanisms, including apoptosis, autophagy, and senescence.



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Figure 1: Simplified signaling pathway of **Antroquinonol** in pancreatic cancer.

Clinical Trial Data

A Phase I/II clinical trial (NCT03310632) evaluated the safety and efficacy of **Antroquinonol** in combination with standard-of-care chemotherapy (nab-paclitaxel and gemcitabine) for patients with previously untreated metastatic pancreatic cancer.

A total of 55 patients with chemo-naïve, metastatic pancreatic ductal adenocarcinoma were enrolled across Phase I (15 patients) and Phase II (40 patients) of the study.

The study followed a dose-escalation design in Phase I to determine the maximum tolerated dose (MTD) of **Antroquinonol**, which was established at 300 mg taken orally three times a day (tid). In Phase II, patients received **Antroquinonol** at the MTD in combination with the standard regimen of nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²) administered on days 1, 8, and 15 of a 28-day cycle.

The combination therapy demonstrated a significant improvement in survival outcomes compared to historical data for standard treatments.

Efficacy Endpoint	Antroquinonol + Gem/Nab-P	Gem/Nab-P (Historical)	Gemcitabine Alone (Historical)	FOLFIRINOX (Historical)
Median Overall Survival (mOS)	14.1 months	8.5 months	6.7 months	11.1 months
12-Month OS Rate	62.2%	35%	22%	48%
6-Month OS Rate	85.5%	67%	55%	76%
Median Progression-Free Survival (mPFS)	5.3 months	-	-	-
6-Month PFS Rate	40%	-	-	-

The addition of **Antroquinonol** to the standard chemotherapy regimen was generally well-tolerated and was associated with a reduction in certain hematological adverse events compared to historical data for nab-paclitaxel and gemcitabine alone.

Adverse Event (All Grades)	Antroquinonol + Gem/Nab-P	Gem/Nab-P (Historical)
Neutropenia	50%	73%
Thrombocytopenia	33%	74%
Anemia	18%	97%
Fatigue	48%	59%
Peripheral Neuropathy	18%	54%
Vomiting	73%	36%
Diarrhea	60%	44%

While gastrointestinal discomforts such as vomiting and diarrhea were increased in the **Antroquinonol** arm, they were reported to be manageable.

Experimental Protocols

1. Study Design:

- A Phase I/II, open-label, single-arm, multicenter study.
- Phase I: A 3+3 dose-escalation design to determine the MTD of **Antroquinonol**.
- Phase II: Expansion cohort at the MTD to evaluate efficacy and safety.

2. Patient Population:

- Inclusion Criteria:
 - Histologically or cytologically confirmed metastatic pancreatic adenocarcinoma (Stage IV).
 - No prior systemic chemotherapy for metastatic disease.
 - Measurable disease as per RECIST v1.1.
 - ECOG performance status of 0 or 1.

- Adequate organ and bone marrow function.
- Exclusion Criteria:
 - Prior treatment with nab-paclitaxel or gemcitabine.
 - Known brain metastases.
 - Significant cardiovascular disease.

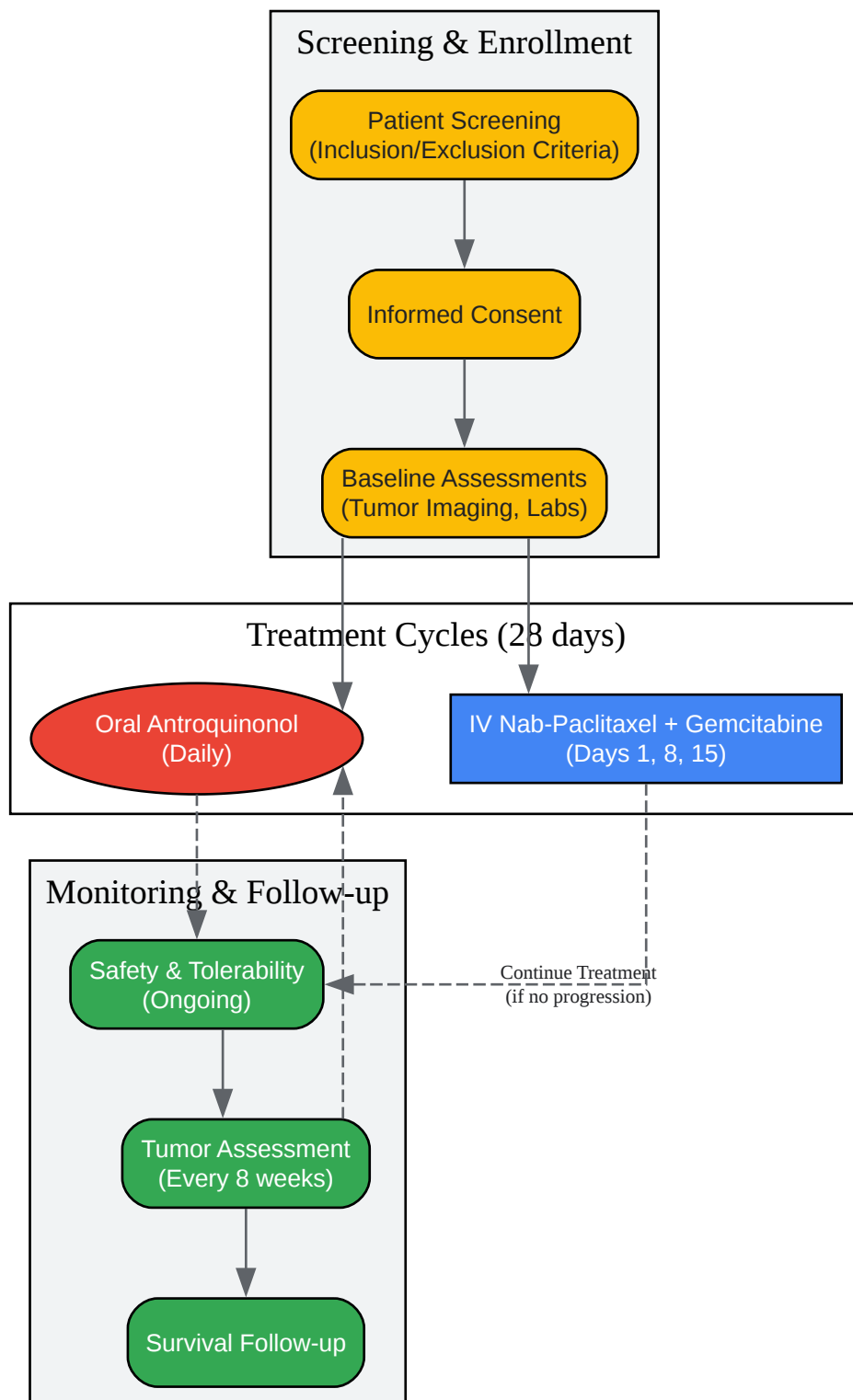
3. Treatment:

- Phase I:
 - **Antroquinonol** administered orally at escalating doses (starting from 200 mg tid).
 - Nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.
- Phase II:
 - **Antroquinonol** administered orally at the MTD (300 mg tid).
 - Nab-paclitaxel and gemcitabine administered as in Phase I.
 - Treatment continued until disease progression or unacceptable toxicity.

4. Assessments:

- Safety: Monitored through physical examinations, vital signs, laboratory tests, and adverse event reporting according to NCI CTCAE.
- Efficacy:
 - Tumor assessments (CT or MRI) performed at baseline and every 8 weeks.
 - Primary endpoints: Median Progression-Free Survival (PFS) and 6-month PFS rate.

- Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), and Disease Control Rate (DCR).



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Figure 2: Workflow of the Phase I/II clinical trial of **Antroquinonol**.

Preclinical Studies

In preclinical models, **Antroquinonol** demonstrated concentration-dependent inhibition of cell proliferation in PANC-1 and AsPC-1 human pancreatic cancer cell lines. It was shown to induce G1 arrest of the cell cycle, followed by apoptosis. However, it is noteworthy that one study reported minimal in vitro and in vivo antitumor activity of a synthetically produced **Antroquinonol** in their preclinical models, which contrasts with other published data. This highlights the importance of further investigation into the optimal preclinical models and dosing schedules.

Conclusion and Future Directions

The combination of **Antroquinonol** with nab-paclitaxel and gemcitabine has shown promising efficacy in a Phase I/II clinical trial for metastatic pancreatic cancer, with a notable improvement in overall survival and a manageable safety profile. The unique mechanism of action, targeting key oncogenic pathways, positions **Antroquinonol** as a potentially valuable addition to the therapeutic armamentarium for this challenging disease. Further investigation in larger, randomized controlled trials is warranted to confirm these findings and to fully elucidate the role of **Antroquinonol** in the treatment of metastatic pancreatic cancer. A global Phase III study is reportedly in development.

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